molecular formula C8H7BrN2O4 B2695538 2-Amino-5-bromo-4-nitro-benzoic acid methyl ester CAS No. 174566-52-0

2-Amino-5-bromo-4-nitro-benzoic acid methyl ester

Cat. No.: B2695538
CAS No.: 174566-52-0
M. Wt: 275.058
InChI Key: OZQIKUAEJMHDBR-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-nitro-benzoic acid methyl ester is an organic compound with the molecular formula C8H7BrN2O4 It is a derivative of benzoic acid, featuring amino, bromo, and nitro substituents on the aromatic ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-nitro-benzoic acid methyl ester typically involves a multi-step process One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by bromination to add the bromo substituentThe reaction conditions often require the use of strong acids, such as sulfuric acid, and reducing agents like tin(II) chloride or iron powder in hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-nitro-benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-bromo-4-nitro-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-nitro-benzoic acid methyl ester involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The bromo substituent can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-nitro-benzoic acid methyl ester: Lacks the bromo substituent, resulting in different chemical reactivity and biological activity.

    5-Bromo-2-nitro-benzoic acid methyl ester: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.

    2-Amino-5-bromo-benzoic acid methyl ester: Lacks the nitro group, altering its electronic properties and reactivity.

Uniqueness

2-Amino-5-bromo-4-nitro-benzoic acid methyl ester is unique due to the presence of all three functional groups (amino, bromo, and nitro) on the aromatic ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-amino-5-bromo-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-5(9)7(11(13)14)3-6(4)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQIKUAEJMHDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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